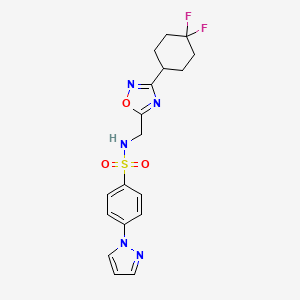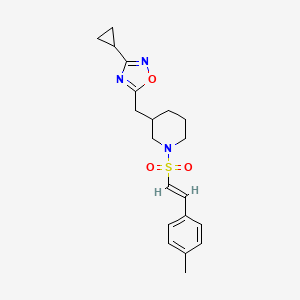
N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide, also known as CXCR7 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide involves the inhibition of this compound, which is overexpressed in various cancer cells, inflammatory cells, and neurons. This compound antagonist binds to the receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of tumor growth, inflammation, and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the migration and invasion of cancer cells, reduce the production of inflammatory cytokines, and improve synaptic plasticity and memory formation in animal models. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is its potency and specificity as a this compound antagonist. It can selectively inhibit the receptor without affecting other chemokine receptors, leading to fewer side effects. However, one of the limitations of this compound is its relatively complex synthesis process, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for the research on N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide. One of the potential applications is in the treatment of glioblastoma, a highly aggressive brain tumor that has limited treatment options. This compound is overexpressed in glioblastoma cells, and the inhibition of this receptor by this compound antagonist may provide a novel therapeutic strategy. Additionally, the combination of this compound antagonist with other chemotherapeutic agents may enhance their efficacy and reduce their side effects. Finally, the development of more efficient and cost-effective synthesis methods may increase the availability of this compound for further research.
Métodos De Síntesis
The synthesis of N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxypyridine with cyclohexyl isocyanate, followed by cyclization with 1,4-diketones. The final product is obtained through the reaction of the intermediate compound with carboxylic acid.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent antagonist of this compound, a chemokine receptor that plays a crucial role in cancer progression, inflammation, and neurological disorders. Several studies have shown that this compound antagonist can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function in various animal models.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-24-15-11-14(7-8-18-15)21-10-9-20(12-16(21)22)17(23)19-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGTUCUOZUFUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2451844.png)
![2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2451845.png)

![8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2451847.png)



![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

